molecular formula C22H31BrOSi B12566179 ((6-Bromohexyl)oxy)(tert-butyl)diphenylsilane CAS No. 172995-33-4

((6-Bromohexyl)oxy)(tert-butyl)diphenylsilane

Cat. No.: B12566179
CAS No.: 172995-33-4
M. Wt: 419.5 g/mol
InChI Key: BMHVOSMQHOKNAJ-UHFFFAOYSA-N
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Description

((6-Bromohexyl)oxy)(tert-butyl)diphenylsilane is a chemical compound with the molecular formula C18H27BrOSi. It is a silane derivative that contains a bromohexyl group, a tert-butyl group, and two phenyl groups attached to a silicon atom. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((6-Bromohexyl)oxy)(tert-butyl)diphenylsilane typically involves the reaction of 6-bromohexanol with tert-butylchlorodiphenylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

6-Bromohexanol+tert-ButylchlorodiphenylsilaneBaseThis compound+HCl\text{6-Bromohexanol} + \text{tert-Butylchlorodiphenylsilane} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} 6-Bromohexanol+tert-ButylchlorodiphenylsilaneBase​this compound+HCl

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the product is typically purified using distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

((6-Bromohexyl)oxy)(tert-butyl)diphenylsilane undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like dichloromethane.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in ether solvents.

Major Products Formed

    Nucleophilic substitution: Products include azidohexyl, thiohexyl, or alkoxyhexyl derivatives.

    Oxidation: Products include silanols or siloxanes.

    Reduction: The major product is hexylsilane.

Scientific Research Applications

((6-Bromohexyl)oxy)(tert-butyl)diphenylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of ((6-Bromohexyl)oxy)(tert-butyl)diphenylsilane involves its reactivity with nucleophiles and electrophiles. The bromohexyl group can undergo nucleophilic substitution, while the silane moiety can participate in various silicon-based reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    (6-Bromohexyloxy)(tert-butyl)dimethylsilane: Similar structure but with dimethyl groups instead of diphenyl groups.

    (6-Bromohexyloxy)(tert-butyl)trimethylsilane: Similar structure but with trimethyl groups instead of diphenyl groups.

    (6-Bromohexyloxy)(tert-butyl)phenylsilane: Similar structure but with a phenyl group instead of diphenyl groups.

Uniqueness

((6-Bromohexyl)oxy)(tert-butyl)diphenylsilane is unique due to the presence of both tert-butyl and diphenyl groups attached to the silicon atom. This combination imparts specific chemical properties and reactivity that are distinct from other similar compounds. The diphenyl groups provide steric hindrance and influence the compound’s stability and reactivity in various chemical reactions.

Properties

CAS No.

172995-33-4

Molecular Formula

C22H31BrOSi

Molecular Weight

419.5 g/mol

IUPAC Name

6-bromohexoxy-tert-butyl-diphenylsilane

InChI

InChI=1S/C22H31BrOSi/c1-22(2,3)25(20-14-8-6-9-15-20,21-16-10-7-11-17-21)24-19-13-5-4-12-18-23/h6-11,14-17H,4-5,12-13,18-19H2,1-3H3

InChI Key

BMHVOSMQHOKNAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCBr

Origin of Product

United States

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